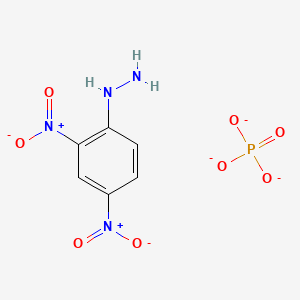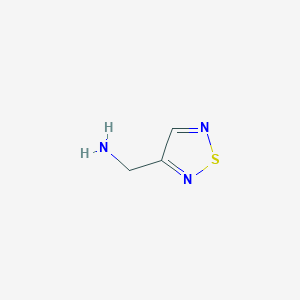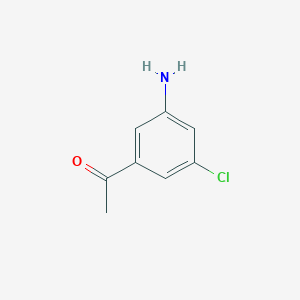![molecular formula C14H19N3O B11746554 2-({[1-(butan-2-yl)-1H-pyrazol-3-yl]amino}methyl)phenol](/img/structure/B11746554.png)
2-({[1-(butan-2-yl)-1H-pyrazol-3-yl]amino}methyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({[1-(butan-2-yl)-1H-pyrazol-3-yl]amino}methyl)phenol is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[1-(butan-2-yl)-1H-pyrazol-3-yl]amino}methyl)phenol typically involves the reaction of a pyrazole derivative with a phenol derivative under specific conditions. One common method involves the condensation of 1-(butan-2-yl)-1H-pyrazole-3-amine with a benzaldehyde derivative in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of environmentally friendly solvents and catalysts is often preferred to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
2-({[1-(butan-2-yl)-1H-pyrazol-3-yl]amino}methyl)phenol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions, typically in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenol derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an antimicrobial and antifungal agent, with studies indicating its efficacy against various pathogens.
Medicine: Research has explored its potential as an anti-inflammatory and anticancer agent, with promising results in preclinical studies.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-({[1-(butan-2-yl)-1H-pyrazol-3-yl]amino}methyl)phenol involves its interaction with specific molecular targets and pathways. For example, as an antimicrobial agent, it may inhibit the growth of pathogens by interfering with their cell wall synthesis or metabolic pathways. As an anti-inflammatory agent, it may modulate the activity of enzymes and signaling molecules involved in the inflammatory response.
Comparison with Similar Compounds
2-({[1-(butan-2-yl)-1H-pyrazol-3-yl]amino}methyl)phenol can be compared with other similar compounds, such as:
2-(5-(4-chlorostyryl)-1H-pyrazol-3-yl)phenol: This compound has shown moderate potency against black mold and efficacy against Candida albicans.
2-(5-(4-chlorostyryl)-1-(penta-1,3-dien-2-yl)-1H-pyrazol-3-yl)phenol: This derivative has also demonstrated biological activity against various pathogens.
The uniqueness of this compound lies in its specific structural features and the diverse range of applications it offers in different scientific fields.
Properties
Molecular Formula |
C14H19N3O |
|---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
2-[[(1-butan-2-ylpyrazol-3-yl)amino]methyl]phenol |
InChI |
InChI=1S/C14H19N3O/c1-3-11(2)17-9-8-14(16-17)15-10-12-6-4-5-7-13(12)18/h4-9,11,18H,3,10H2,1-2H3,(H,15,16) |
InChI Key |
ZEGYJCDDVWMMPP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C=CC(=N1)NCC2=CC=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(4-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11746479.png)
![{[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11746482.png)
![({1-[2-(Thiophen-2-yl)-1,3-thiazol-5-yl]ethylidene}amino)urea](/img/structure/B11746488.png)
![[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11746503.png)
![pentyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11746512.png)
![N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B11746535.png)



![2-(4-{[(3-methoxyphenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11746560.png)

![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine](/img/structure/B11746568.png)
